3-methoxy-4-nitro-N-propylbenzamide
Description
3-Methoxy-4-nitro-N-propylbenzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the 3-position, a nitro group (-NO₂) at the 4-position, and an N-propyl substituent on the amide nitrogen. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating unique electronic and steric properties.
Properties
IUPAC Name |
3-methoxy-4-nitro-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-6-12-11(14)8-4-5-9(13(15)16)10(7-8)17-2/h4-5,7H,3,6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDORHPDYYIGQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-nitro-N-propylbenzamide typically involves the reaction of 4-nitrobenzoyl chloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be performed in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-nitro-N-propylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Reduction: 3-methoxy-4-amino-N-propylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-4-nitro-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-methoxy-4-nitro-N-propylbenzamide is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The methoxy group and the benzamide moiety contribute to the compound’s overall reactivity and binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methoxy group in this compound donates electrons via resonance, counterbalancing the electron-withdrawing nitro group. This contrasts with bis-nitro derivatives (e.g., ), which exhibit stronger electron-deficient aromatic systems.
- Functional Reactivity : Unlike compounds with free amines (e.g., ), the amide group in the target compound is less nucleophilic, reducing susceptibility to hydrolysis.
Physicochemical Properties
*Based on nitro- and methoxy-substituted analogs.
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